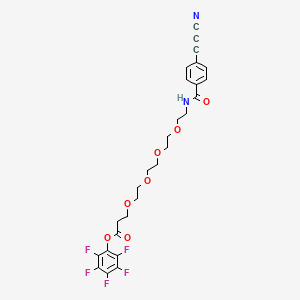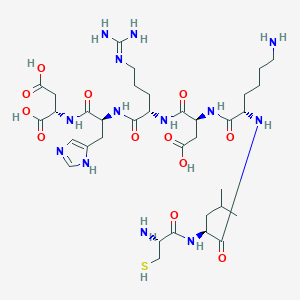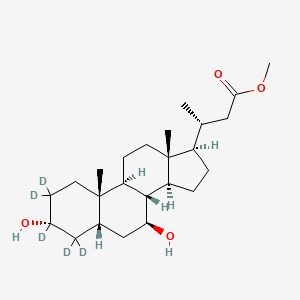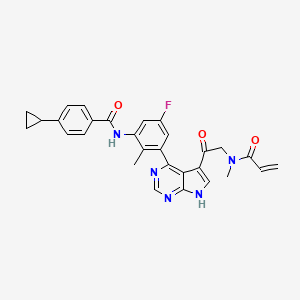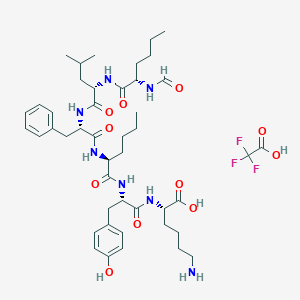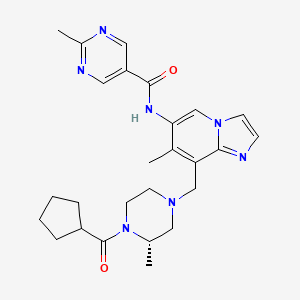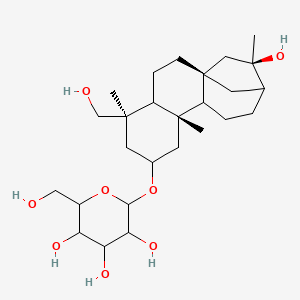
beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is notable for its intricate structure, which includes multiple hydroxyl groups and a kaurane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Glycosylation: The attachment of the sugar moiety (beta-D-Allopyranoside) to the kaurane skeleton.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the kaurane skeleton.
Purification: Techniques such as chromatography are used to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze specific reactions, or chemical synthesis in large reactors under controlled conditions. The choice of method depends on factors like cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Various functional groups on the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl is used as a model compound to study glycosidic bonds and their reactivity.
Biology
In biological research, this compound is studied for its potential role in cellular processes and its interactions with enzymes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In industrial applications, this compound is used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
beta-D-Glucopyranoside: Another glycoside with a similar sugar moiety but different aglycone.
beta-D-Mannopyranoside: Similar structure but with mannose instead of allose.
beta-D-Fructofuranoside: Contains a fructose moiety instead of allose.
Uniqueness
What sets beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl apart is its specific combination of the kaurane skeleton and the beta-D-Allopyranoside moiety, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C26H44O8 |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
2-[[(1S,5R,9S,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14?,15?,16?,17?,18?,19?,20?,21?,22?,23-,24+,25+,26-/m0/s1 |
InChI-Schlüssel |
QCOICVPTIKZOPU-JIFJEXLASA-N |
Isomerische SMILES |
C[C@]1(CC(C[C@@]2(C1CC[C@]34C2CCC(C3)[C@](C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
Kanonische SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)
